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Compound of Interest

Compound Name: 3-methyl-2-phenylbutanoic acid

Cat. No.: B109533

A Technical Guide to 3-Methyl-2-Phenylbutanoic
Acid
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-methyl-2-phenylbutanoic acid,
covering its chemical structure, nomenclature, physicochemical properties, and relevant
experimental methodologies. It is intended to serve as a technical resource for professionals in
the fields of chemical research and drug development.

Chemical Structure and IJUPAC Nomenclature

3-Methyl-2-phenylbutanoic acid is a carboxylic acid characterized by a phenyl group and an
isopropyl group attached to the alpha and beta carbons, respectively, relative to the carboxyl
group. The presence of a chiral center at the alpha-carbon (the carbon atom bonded to the
phenyl and carboxyl groups) means that the compound exists as a pair of enantiomers, (R)-
and (S)-3-methyl-2-phenylbutanoic acid, as well as in its racemic form.

The formal IUPAC name for this compound is 3-methyl-2-phenylbutanoic acid. It is also
known by synonyms such as a-isopropylphenylacetic acid and 2-phenylisovaleric acid.[1]

Below is a logical diagram illustrating the relationship between the racemic mixture and its
constituent enantiomers.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b109533?utm_src=pdf-interest
https://www.benchchem.com/product/b109533?utm_src=pdf-body
https://www.benchchem.com/product/b109533?utm_src=pdf-body
https://www.benchchem.com/product/b109533?utm_src=pdf-body
https://www.benchchem.com/product/b109533?utm_src=pdf-body
https://www.chembk.com/en/chem/3-methyl-2-phenylbutanoic%20acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Gzacemic 3-Methyl-2-Phenylbutanoic Ac@

Enantiomers

'

GR)-3-Methyl-2-phenylbutanoic acioD QS)-S-Methyl-2-phenylbutanoic acicD

Click to download full resolution via product page

Fig. 1: Relationship between racemic and enantiomeric forms.
The chemical structure can be represented by the SMILES string:

CC(C)C(C1=CC=CC=C1)C(=0)0.[2]

Physicochemical Properties

The key quantitative properties of 3-methyl-2-phenylbutanoic acid have been compiled from
various sources and are summarized in the table below for ease of reference and comparison.
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Property Value Source(s)
Molecular Formula C11H1402 [2][3]
Molecular Weight 178.23 g/mol [2][3]
CAS Number 3508-94-9 [1112]14]
Melting Point 59-61 °C [1]
Boiling Point 282 °C at 760 mmHg [1][2]
Flash Point 57 °C/179.2°C [1112]
Density ~1.029 - 1.063 g/cm3 [1][5]
pKa 4.26 + 0.10 (Predicted) [1]
Appearance White to off-white solid [5]
Solubility Slightly soluble in water [1]

Note: Discrepancies in values (e.g., Flash Point) may arise from different experimental

conditions or reporting standards.

Experimental Protocols

3.1. Synthesis Overview

A general synthesis route for 3-methyl-2-phenylbutyric acid involves the reaction of acetone

with methyl iodide.[2] While detailed industrial protocols are proprietary, a conceptual workflow

for a laboratory-scale synthesis starting from phenylacetic acid derivatives is outlined below.

This process typically involves alkylation at the alpha-carbon.
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Fig. 2: Conceptual workflow for the synthesis of the target compound.

3.2. Enantiomeric Resolution Protocol

The separation of enantiomers is critical for pharmacological studies. Enzymatic kinetic
resolution is a common method. This protocol involves the selective hydrolysis of an ester of
the racemic acid by a hydrolase or lipase enzyme.

Methodology:
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Esterification: The racemic 3-methyl-2-phenylbutanoic acid is first converted to its
corresponding ester (e.g., ethyl 3-methyl-2-phenylbutanoate).

Enzymatic Hydrolysis: The racemic ester is incubated with a hydrolase enzyme, such as one
from Pseudomonas cepacia, in an appropriate buffer system or organic solvent.[6]

Selective Reaction: The enzyme selectively hydrolyzes one ester enantiomer (e.g., the (S)-
ester) into the corresponding (S)-carboxylic acid at a much faster rate than the other.

Separation: The reaction is stopped after reaching approximately 50% conversion. The
resulting mixture contains one enantiomer as the carboxylic acid and the other as the
unreacted ester.

Extraction: The acid and ester can be separated by chemical extraction (e.g., using a basic
agueous solution to extract the acid).

Analysis: The enantiomeric excess (ee) of both the resolved acid and the remaining ester is
determined using chiral High-Performance Liquid Chromatography (HPLC).[6]
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Fig. 3: Workflow for enzymatic kinetic resolution.

Potential Biological Activity and Signaling Pathways

Direct research into the specific biological activities and signaling pathways of 3-methyl-2-
phenylbutanoic acid is limited in publicly available literature. However, insights can be drawn
from structurally similar compounds. For instance, beta-hydroxy-beta-methylbutyrate (HMB), a
structural isomer of 2-hydroxy-2-methylbutanoic acid, is known to stimulate protein synthesis

via the mTOR signaling pathway.[7]
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Given the structural relationship, it is plausible that derivatives of 3-methyl-2-phenylbutanoic
acid could interact with metabolic or signaling pathways. The diagram below illustrates a
hypothesized interaction with the mTOR pathway, a central regulator of cell growth and
metabolism. This should be considered a theoretical model to guide future research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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